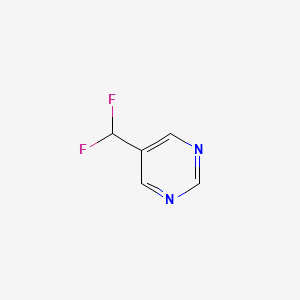

5-(Difluoromethyl)pyrimidine

Vue d'ensemble

Description

5-(Difluoromethyl)pyrimidine is a compound that has been studied due to its diverse biological activity . It’s a synthetically available compound that has been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of 5-(Difluoromethyl)pyrimidine is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis

The molecular formula of 5-(Difluoromethyl)pyrimidine is C5H4F2N2 .Chemical Reactions Analysis

The introduction of one or more fluorine atoms into molecules can have a significant impact on their physicochemical and biological properties . The C–F bond is strong with a bond .Physical And Chemical Properties Analysis

The introduction of fluorine atoms or fluoroalkyl groups into molecules can increase the biological activity of the molecule as well as its metabolic stability and lipophilicity .Applications De Recherche Scientifique

OLED and White-Emitting OLEDs

Chih‐Hao Chang et al. (2013) utilized pyrimidine chelates, specifically those derived from 5-substituted pyrimidine, in the synthesis of heteroleptic Ir(III) metal complexes. These complexes demonstrated significant potential in the production of organic light-emitting diodes (OLEDs), including sky-blue- and white-emitting OLEDs. The pyrimidine-based complexes showed high quantum yields and stable emission, making them suitable for OLED applications. This research underscores the valuable role of pyrimidine derivatives in advancing OLED technology (Chang et al., 2013).

NMR Spectroscopy in DNA and RNA Structures

Barbara Puffer et al. (2009) explored the use of 5-fluoro pyrimidines as labels to probe DNA and RNA secondary structures through 1D 19F NMR spectroscopy. Their study revealed that these labels do not significantly alter the equilibrium characteristics of DNA and RNA oligonucleotides, allowing for accurate evaluation of nucleic acid secondary structures. This highlights the application of 5-fluoro pyrimidines in detailed structural analysis of nucleic acids (Puffer et al., 2009).

Synthesis and Characterization of Pyrimidine Derivatives

V. Rani et al. (2012) focused on the synthesis and spectral characterization of new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which are derivatives of the pyrimidine nucleus. They evaluated their antioxidant properties and found that these compounds showed promising activity, comparable to standard antioxidants. This study underscores the versatility of pyrimidine derivatives in pharmacological research, particularly in antioxidant activity evaluation (Rani et al., 2012).

Electrochemical Behavior in Anticancer Drug Analysis

S. D. Bukkitgar and N. Shetti (2016) examined the electrochemical behavior of 5-fluorouracil, a pyrimidine nucleobase derivative used as an anticancer drug. Their research contributed to the development of analytical methods for determining the drug in biological samples, highlighting the role of pyrimidine derivatives in analytical chemistry and oncology (Bukkitgar & Shetti, 2016).

Anti-inflammatory Activity of Pyrimidine Scaffolds

Ganesh Munde et al. (2022) investigated the anti-inflammatory activity of pyrimidine scaffold derivatives. Their synthesis and evaluation of 4-Phenyl-6-(phenylamino)pyrimidin-2-ol derivatives revealed significant in-vivo and in-vitro anti-inflammatory activity. This study demonstrates the potential of pyrimidine derivatives in the development of new anti-inflammatory agents (Munde et al., 2022).

Pyrimidine-Based DNA Photolyase

A. Sancar (1994) discussed the structure and function of DNA photolyase, a crucial enzyme for DNA repair. The enzyme utilizes cyclobutane pyrimidine dimers in DNA photoproducts, with the photolyase containing pyrimidine base pairs. This research provides insight into the essential role of pyrimidine derivatives in DNA repair mechanisms and their potential application in genetic engineering and therapy (Sancar, 1994).

Safety And Hazards

Orientations Futures

The selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule is of particular interest . Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Propriétés

IUPAC Name |

5-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHDFZKKOOQUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304479 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)pyrimidine | |

CAS RN |

1310684-94-6 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310684-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)

![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)